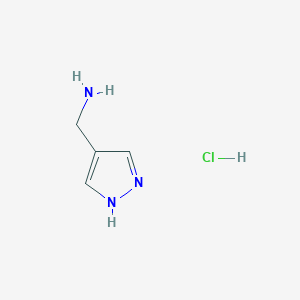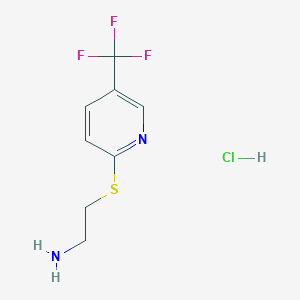
1-(5-Fluoropyridin-2-YL)ethanamine
Vue d'ensemble
Description
1-(5-Fluoropyridin-2-YL)ethanamine is an organic compound with the chemical formula C7H9FN and a molecular weight of 127.15 g/mol . It is a colorless to yellow liquid that is volatile at room temperature. The compound has a melting point of -58°C and a boiling point of 105-107°C . It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to prepare 1-(5-Fluoropyridin-2-YL)ethanamine involves the reaction of 5-fluoropyridine with ethylamine . The process typically includes the following steps:
Reaction with Cuprous Cyanide: 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound.
Reduction: The cyano compound is then reduced to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include recrystallization and vacuum drying to obtain the finished product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
1-(5-Fluoropyridin-2-YL)ethanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Fluoropyridin-2-yl)ethan-1-ol: Similar in structure but with a hydroxyl group instead of an amine.
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine: Contains a chlorine atom in addition to the fluorine atom.
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine: Another variant with chlorine and fluorine atoms in different positions.
Uniqueness
1-(5-Fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern and the presence of both fluorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRMCSSVBSDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725518 | |
| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-57-9 | |
| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)





![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)

